2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)phenylalaninate
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Overview
Description
2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)phenylalaninate is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a phenylalaninate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)phenylalaninate typically involves multi-step organic reactions. The initial step often includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. Subsequent steps involve the introduction of the methoxyphenyl group and the phenylalaninate moiety through nucleophilic substitution and esterification reactions, respectively. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)phenylalaninate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and specific solvents such as dichloromethane (CH₂Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl groups can produce alcohol derivatives.
Scientific Research Applications
2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)phenylalaninate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)phenylalaninate involves its interaction with specific molecular targets. The thiazole ring and methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 2-methoxy-5-(phenylamino)methyl)phenol
- 2-methoxyphenyl isocyanate
Uniqueness
2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)phenylalaninate is unique due to its combination of a thiazole ring, methoxyphenyl group, and phenylalaninate moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the thiazole ring enhances its potential as a biochemical probe, while the methoxyphenyl group contributes to its potential therapeutic properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C28H25N3O5S |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
[2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2-benzamido-3-phenylpropanoate |
InChI |
InChI=1S/C28H25N3O5S/c1-35-22-14-12-20(13-15-22)24-18-37-28(30-24)31-25(32)17-36-27(34)23(16-19-8-4-2-5-9-19)29-26(33)21-10-6-3-7-11-21/h2-15,18,23H,16-17H2,1H3,(H,29,33)(H,30,31,32) |
InChI Key |
ZBCRLFVLURFFOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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